

An In-depth Technical Guide to Isobutyl 4chlorobenzoate

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Compound of Interest		
Compound Name:	Isobutyl 4-chlorobenzoate	
Cat. No.:	B15376762	Get Quote

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This technical guide provides comprehensive information on the molecular properties and a representative synthesis protocol for **Isobutyl 4-chlorobenzoate**, a chemical compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular properties of **Isobutyl 4-chlorobenzoate** are summarized in the table below, providing a quick reference for quantitative analysis.

Property	Value	Source
Molecular Formula	C11H13ClO2	PubChem[1]
Molecular Weight	212.67 g/mol	PubChem[1]
CAS Number	29234-88-6	PubChem[1]

Synthesis via Fischer Esterification: A Detailed Protocol

The synthesis of **Isobutyl 4-chlorobenzoate** can be effectively achieved through a Fischer esterification reaction. This process involves the acid-catalyzed reaction between 4-



chlorobenzoic acid and isobutanol.[2][3][4][5][6] The following is a detailed, representative experimental protocol.

Materials:

- 4-chlorobenzoic acid
- Isobutanol (in excess, to serve as both reactant and solvent)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% aqueous)
- Brine (saturated aqueous sodium chloride)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable extraction solvent)
- Round-bottom flask
- · Reflux condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid and an excess of isobutanol. Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards

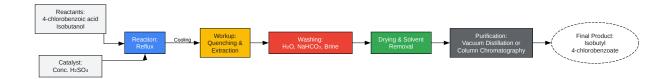


the formation of the ester. Reaction progress can be monitored by thin-layer chromatography (TLC).

- Workup Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- Washing: Wash the organic layer sequentially with:
 - Water to remove the excess isobutanol and some of the acid catalyst.
 - 5% aqueous sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-chlorobenzoic acid.
 - Brine to remove any residual water from the organic layer.
- Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. The solvent (excess isobutanol and extraction solvent, if used) is then removed under reduced pressure using a rotary evaporator to yield the crude Isobutyl 4-chlorobenzoate.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final, high-purity product.

Visualizing the Synthesis Workflow

The logical flow of the Fischer esterification synthesis for **Isobutyl 4-chlorobenzoate** is depicted in the following diagram.





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Caption: Synthesis workflow for **Isobutyl 4-chlorobenzoate**.

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